

Preparation of Quizartinib (AC220) Stock Solutions for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Quizartinib**
Cat. No.: **B1680412**

[Get Quote](#)

Authored by: Senior Application Scientist, Drug Development Division

Introduction

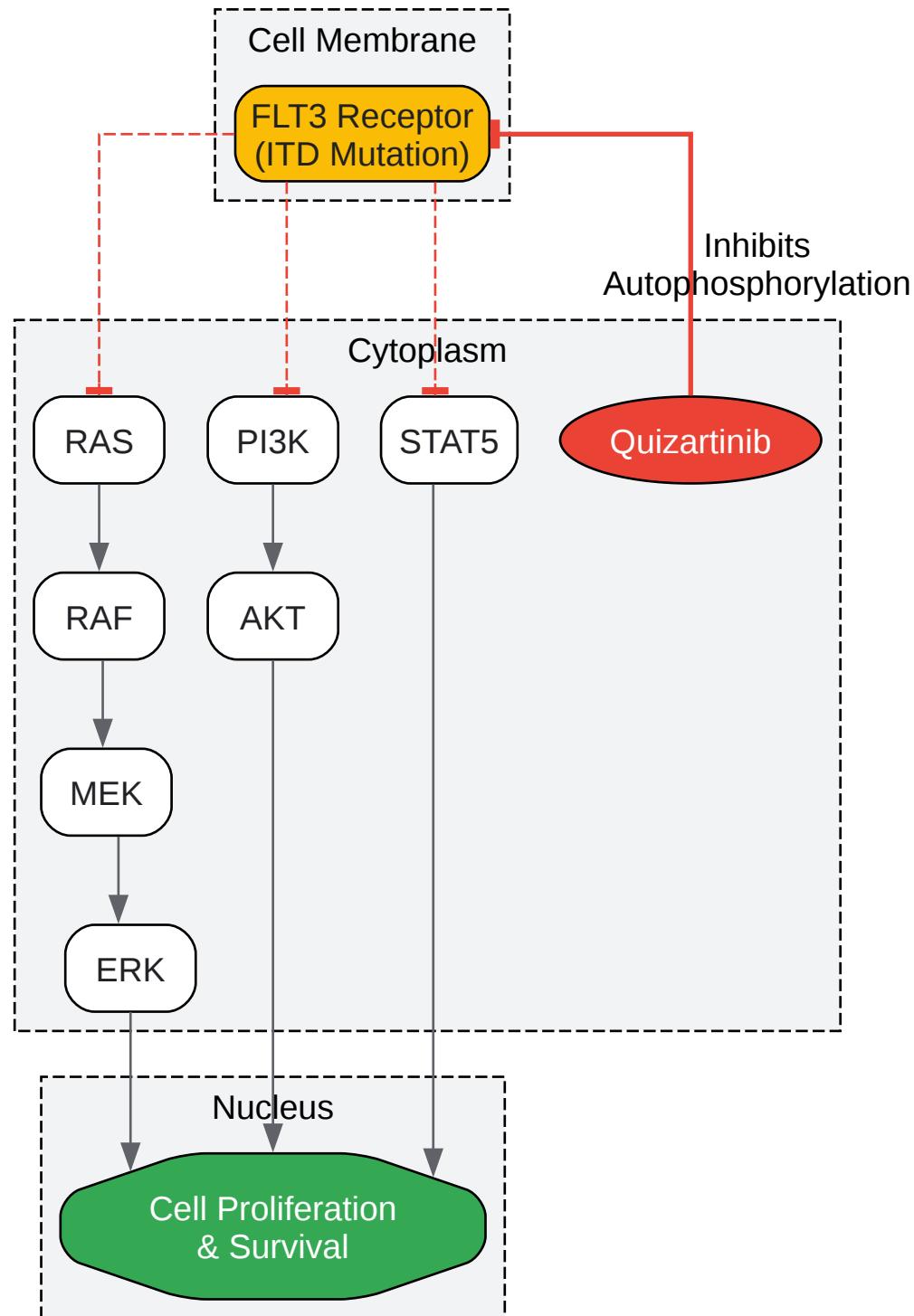
Quizartinib, also known as AC220, is a potent and highly selective second-generation, type II FMS-like tyrosine kinase 3 (FLT3) inhibitor.^{[1][2]} It demonstrates significant activity against both FLT3 internal tandem duplication (FLT3-ITD) mutations and wild-type FLT3.^[3] Activating mutations in the FLT3 gene are common drivers in Acute Myeloid Leukemia (AML), making **Quizartinib** a critical tool for both basic research and clinical applications.^{[1][4]} Given its potency in the nanomolar range, the accuracy and reproducibility of in vitro experiments are critically dependent on the correct preparation, storage, and use of **Quizartinib** stock solutions.^[5] This document provides a comprehensive, field-proven guide for researchers to prepare and handle **Quizartinib** for cell culture applications, ensuring experimental integrity and validity.

Quizartinib: Key Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling. The key characteristics of **Quizartinib** are summarized below.

Property	Value	Source(s)
Chemical Name	N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N'-[4-[7-[2-(4-morpholinyl)ethoxy]imidazo[2,1-b]benzothiazol-2-yl]phenyl]urea	[5]
Synonyms	AC220	[2][6]
Molecular Formula	C ₂₉ H ₃₂ N ₆ O ₄ S	[5][7]
Molecular Weight	560.67 g/mol	[7][8]
CAS Number	950769-58-1	[1][5][8]
Appearance	White to light yellow solid/crystalline solid	[2][6]
Purity	≥98%	[5][7]
Solubility	DMSO: ≥33 mg/mL (≥58.86 mM) Ethanol: Insoluble (<1 mg/mL) Water: Insoluble	[2][8][9][10]

Note on Solubility: The high solubility of **Quizartinib** in Dimethyl Sulfoxide (DMSO) makes it the solvent of choice for preparing high-concentration stock solutions for cell-based assays.[5] It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility and stability of the compound.[3][8]


Mechanism of Action: Targeting FLT3 Signaling

The FLT3 receptor tyrosine kinase is a critical regulator of hematopoiesis.[11] In approximately 30% of AML cases, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain cause constitutive, ligand-independent activation of the receptor.[12][13] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells through the activation of downstream pathways, including STAT5, RAS/MAPK/ERK, and PI3K/AKT.[11][12][14]

Quizartinib functions by binding to the ATP-binding pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation.[15][16] This action prevents receptor

autophosphorylation, thereby blocking the initiation of these downstream pro-survival signals and ultimately inducing apoptosis in FLT3-dependent cancer cells.[11][12][16]

Quizartinib Inhibition of Constitutively Active FLT3 Signaling

[Click to download full resolution via product page](#)

Caption: **Quizartinib** blocks constitutive FLT3-ITD signaling.

Core Protocol: Preparation of a 10 mM Quizartinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for most in vitro applications.

Principle: Creating a high-concentration primary stock solution is essential for minimizing the volume of solvent (DMSO) added to the final cell culture medium. High concentrations of DMSO can be toxic to cells and can influence experimental outcomes. Therefore, the goal is to keep the final DMSO concentration in the culture well below 0.5%, and ideally at or below 0.1%.

Materials and Equipment:

- **Quizartinib** powder (purity $\geq 98\%$)
- Anhydrous, sterile-filtered DMSO (cell culture grade)
- Calibrated analytical balance
- Sterile, amber-colored microcentrifuge tubes or cryovials
- Sterile, positive displacement pipettes and tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow Diagram:

Caption: Workflow for **Quizartinib** stock solution preparation.

Step-by-Step Procedure:

- Calculation: Determine the mass of **Quizartinib** required. For a 10 mM solution, use the following formula:

- Mass (mg) = Desired Volume (mL) × 10 mM × 560.67 (g/mol) / 1000
- Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 0.56067 g/mmol = 5.61 mg
- Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of **Quizartinib** powder into a sterile amber microcentrifuge tube.
- Expert Tip: **Quizartinib** is a potent compound. Always handle with appropriate PPE.[\[17\]](#) [\[18\]](#) Weighing directly into the storage tube minimizes transfer loss and contamination risk.
- Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the **Quizartinib** powder.
- Example: For 5.61 mg of **Quizartinib**, add 1.0 mL of DMSO.
- Dissolution: Tightly cap the tube and vortex at room temperature for 2-5 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. Sonication can be used to aid dissolution if necessary.[\[9\]](#)
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile amber cryovials.[\[19\]](#)
- Storage: Store the aliquots protected from light.
 - Long-term storage (up to 1 year): -80°C.[\[8\]](#)[\[9\]](#)
 - Short-term storage (up to 1 month): -20°C.[\[8\]](#)

Application Protocol: Diluting Stock for Cell-Based Assays

Principle: Serial dilution is performed to achieve the desired final nanomolar concentrations of **Quizartinib** in the cell culture medium while ensuring the final DMSO concentration remains non-toxic to the cells. A vehicle control (DMSO alone) at the same final concentration must always be included in experiments.

Example Calculation: Preparing a 1 µM final concentration

- Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in sterile cell culture medium or PBS.
 - $10 \mu\text{L}$ of 10 mM stock + $90 \mu\text{L}$ of medium = $100 \mu\text{L}$ of 1 mM solution.
- Final Working Solution: Dilute the intermediate stock to achieve the final desired concentration in the total volume of the culture well. For a final concentration of 1 μM (1000 nM) in a well containing 1 mL of medium, you would perform a 1:1000 dilution.
 - $1 \mu\text{L}$ of 1 mM intermediate stock + $999 \mu\text{L}$ of cell culture medium = 1 mL of 1 μM working solution.
 - The final DMSO concentration in this example would be 0.01%, which is well-tolerated by most cell lines.

Troubleshooting

Problem	Potential Cause(s)	Solution(s)
Precipitation in stock solution	Moisture in DMSO; incorrect solvent; low temperature storage of aqueous dilutions.	Use fresh, anhydrous DMSO. [3] Ensure complete dissolution before freezing. Do not store aqueous dilutions for more than one day.[6]
Inconsistent experimental results	Degradation of stock due to multiple freeze-thaw cycles; inaccurate pipetting.	Use single-use aliquots.[19] Regularly calibrate pipettes. Always include positive and negative controls.
Cell toxicity in vehicle control	Final DMSO concentration is too high.	Recalculate dilutions to ensure the final DMSO concentration is $\leq 0.1\%$. Perform a DMSO toxicity curve for your specific cell line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quizartinib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Quizartinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymancell.com [cdn.caymancell.com]
- 7. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 12. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- 16. researchgate.net [researchgate.net]
- 17. daiichisankyo.us [daiichisankyo.us]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preparation of Quizartinib (AC220) Stock Solutions for In Vitro Cellular Assays]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1680412#preparing-quizartinib-stock-solution-for-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com